REACTION_CXSMILES
|
[C:1]([O:5][C:6]1[C:11]([C:12](OCC)=[O:13])=[CH:10][N:9]=[CH:8][N:7]=1)([CH3:4])([CH3:3])[CH3:2].[H-].C([Al+]CC(C)C)C(C)C.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+].O>C1(C)C=CC=CC=1.C(OCC)(=O)C>[C:1]([O:5][C:6]1[C:11]([CH:12]=[O:13])=[CH:10][N:9]=[CH:8][N:7]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2,3.4.5|
|
Name
|
ethyl 4-tert-butoxypyrimidine-5-carboxylate
|
Quantity
|
976 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC1=NC=NC=C1C(=O)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and saturated brine in that order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC1=NC=NC=C1C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 108.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |